molecular formula C15H12ClNO3 B12219608 Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- CAS No. 3606-15-3

Benzoic acid, 2-[(2-chloroacetyl)phenylamino]-

Cat. No.: B12219608
CAS No.: 3606-15-3
M. Wt: 289.71 g/mol
InChI Key: SMIILIQDAUJRDC-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- is a compound with significant interest in various scientific fields It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-[(2-chloroacetyl)phenylamino] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(2-chloroacetyl)phenylamino]- typically involves the reaction of benzoic acid with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the chlorine atom in 2-chloroacetyl chloride by the amino group of benzoic acid, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of benzoic acid, 2-[(2-chloroacetyl)phenylamino]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(2-chloroacetyl)phenylamino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-(phenylamino)-: This compound is similar in structure but lacks the 2-chloroacetyl group.

    Benzoic acid, 2-[(carboxymethyl)(phenyl)amino]-: Another derivative with a carboxymethyl group instead of the 2-chloroacetyl group.

Uniqueness

Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- is unique due to the presence of the 2-chloroacetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

Benzoic acid derivatives, particularly those featuring amino and halogen substituents, have garnered attention for their diverse biological activities. This article focuses on the compound Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- , exploring its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound , Benzoic acid, 2-[(2-chloroacetyl)phenylamino]-, is characterized by the following structural features:

  • A benzoic acid moiety.
  • A phenyl ring substituted with a chloroacetyl group.
  • An amino group that enhances its biological activity.

This structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.

Research indicates that benzoic acid derivatives can influence several biological pathways:

  • Enzyme Inhibition : Compounds similar to benzoic acid derivatives have shown significant inhibition of carbonic anhydrase (CA), particularly CA IX, with IC50 values ranging from 10.93 to 25.06 nM. This suggests potential applications in cancer therapy due to CA IX's role in tumor progression .
  • Anti-inflammatory Effects : Studies have demonstrated that certain benzoic acid derivatives can inhibit inflammation through mechanisms involving cyclooxygenase (COX) pathways. For instance, a derivative inhibited LPS-induced inflammation in rat models by targeting COX-2 and NF-κB signaling pathways .
  • Antibacterial and Antifungal Activities : The compound has been evaluated for its antibacterial efficacy against Gram-positive and Gram-negative bacteria, with notable activity reported against strains like S. aureus and K. pneumoniae . Additionally, antifungal properties were observed against Candida albicans and Aspergillus niger.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionIC50 for CA IX: 10.93 - 25.06 nM
Anti-inflammatoryInhibition of LPS-induced inflammation
AntibacterialEffective against S. aureus, K. pneumoniae
AntifungalEffective against C. albicans, A. niger
CytotoxicityIC50 = 4.12 µM against cancer cell lines

Case Studies

  • Anticancer Activity : In a study evaluating the anticancer potential of various benzoic acid derivatives, one compound exhibited an IC50 value of 4.12 µM against colorectal cancer cells, outperforming standard chemotherapeutics like 5-fluorouracil (5-FU) . This highlights the compound's potential as a candidate for further development in cancer therapies.
  • In Silico Studies : Computational modeling has supported the hypothesis that these compounds can act as effective binders to key enzymes involved in cellular degradation pathways, such as cathepsins B and L. This suggests that benzoic acid derivatives may also play roles in modulating proteostasis and cellular health .

Properties

CAS No.

3606-15-3

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

2-(N-(2-chloroacetyl)anilino)benzoic acid

InChI

InChI=1S/C15H12ClNO3/c16-10-14(18)17(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15(19)20/h1-9H,10H2,(H,19,20)

InChI Key

SMIILIQDAUJRDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2C(=O)O)C(=O)CCl

Origin of Product

United States

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